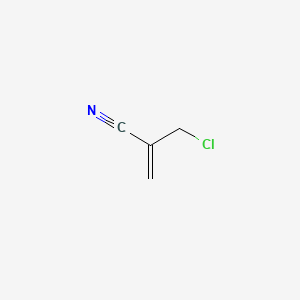

2-(chloromethyl)prop-2-enenitrile

説明

2-(chloromethyl)prop-2-enenitrile, also known as 2-(chloromethyl)acrylonitrile, is an organic compound with the molecular formula C4H4ClN. It is a colorless, volatile liquid with a sweet, slightly odorous smell. This compound is soluble in various organic solvents such as acetone, benzene, carbon tetrachloride, ethyl ether, and ethanol, but only slightly soluble in water .

準備方法

Synthetic Routes and Reaction Conditions

2-(chloromethyl)prop-2-enenitrile can be synthesized through several methods. One common method involves the reaction of acrylonitrile with formaldehyde and hydrochloric acid. The reaction proceeds as follows: [ \text{CH}_2=\text{CHCN} + \text{CH}_2\text{O} + \text{HCl} \rightarrow \text{CH}_2=\text{C(Cl)CN} + \text{H}_2\text{O} ]

Industrial Production Methods

In an industrial setting, the production of this compound typically involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are carefully monitored to maintain the desired temperature and pressure, ensuring high yield and purity of the product.

化学反応の分析

Nucleophilic Substitution Reactions

The chloromethyl group undergoes nucleophilic substitution (SN₂) with various nucleophiles, enabling functional group interconversion. Key reactions include:

| Nucleophile | Reaction Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Hydroxide | Aqueous NaOH, 60°C | 2-(Hydroxymethyl)prop-2-enenitrile | 85% | |

| Thiols | DMF, RT, 12 hrs | Thioether derivatives | 70–90% | |

| Amines | EtOH, reflux | Amine-substituted acrylonitriles | 65–80% |

Mechanistic Insight : The reaction proceeds via a bimolecular pathway, with inversion of configuration at the chlorinated carbon. Steric hindrance from the adjacent nitrile group slightly reduces reactivity compared to aliphatic chlorides.

Addition Reactions

The allylic double bond participates in electrophilic and radical additions:

Electrophilic Addition

-

Hydrohalogenation : HCl adds across the double bond to form 2-(chloromethyl)-3-chloropropanenitrile.

-

Epoxidation : Reaction with m-CPBA yields an epoxide with 12:1 diastereoselectivity under substrate-directed conditions .

Radical Polymerization

Initiated by AIBN at 70°C, the compound forms copolymers with styrene or acrylates, enhancing thermal stability in materials science .

Cycloaddition Reactions

The nitrile and allylic groups enable participation in cycloadditions:

| Reaction Type | Conditions | Product | Application |

|---|---|---|---|

| Diels-Alder | Toluene, 110°C, 24 hrs | Bicyclic nitriles | Drug intermediate synthesis |

| 1,3-Dipolar Cycloaddition | Cu(I) catalyst, RT | Isoxazoline derivatives | Bioactive compound libraries |

Example : Reaction with cyclopentadiene forms a six-membered ring fused with a nitrile group, confirmed by X-ray crystallography.

Elimination and Rearrangement

-

Dehydrohalogenation : Treatment with KOtBu generates a conjugated nitrile-diene system.

-

Overman Rearrangement : Allylic trichloroacetimidates derived from the compound undergo thermal rearrangement to form γ,δ-unsaturated amides .

Coordination Chemistry

The nitrile group acts as a ligand in transition metal complexes. For example:

科学的研究の応用

Chemical Synthesis

Building Block for Organic Synthesis

- 2-(Chloromethyl)prop-2-enenitrile serves as a versatile building block in organic synthesis. Its reactive chloromethyl group allows it to participate in nucleophilic substitution reactions, facilitating the formation of complex organic molecules, including pharmaceuticals and agrochemicals .

Polymer Chemistry

- In polymer chemistry, this compound is utilized in the synthesis of specialty polymers. It can be incorporated into copolymers to enhance properties such as thermal stability and mechanical strength. For instance, it is used in the preparation of hydrophilic terpolymers alongside acrylamide and acrylic acid, which are important for biomedical applications .

Biomedical Applications

Drug Delivery Systems

- Researchers have explored the use of this compound in developing drug delivery systems. Its ability to form hydrophilic networks makes it suitable for creating hydrogels that can encapsulate therapeutic agents, thereby improving their bioavailability and controlled release profiles .

Modification of Biomolecules

- The compound is also employed for modifying biomolecules, which aids in studying biological processes and developing new bioconjugates. This capability is particularly relevant in the design of targeted therapies and diagnostic tools.

Material Science

Nanotechnology Applications

- In nanotechnology, this compound is used to synthesize nanoparticles with specific functionalities. These nanoparticles can be designed for various applications, including biosensing and bioimaging, due to their unique chemical properties that allow for interaction with biological systems .

Polymeric Sensors

- The compound has been investigated for its role in creating polymeric sensors that can detect food spoilage. These sensors utilize the reactivity of this compound to form complexes with biogenic amines, providing a means to monitor food quality effectively .

Case Studies

作用機序

The mechanism of action of 2-(chloromethyl)prop-2-enenitrile involves its reactivity with nucleophiles due to the presence of the electrophilic chlorine atom and the electron-deficient double bond. The compound can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to enzyme inhibition or modification of biomolecules. The molecular targets and pathways involved depend on the specific nucleophiles and reaction conditions .

類似化合物との比較

Similar Compounds

- 2-(bromomethyl)prop-2-enenitrile

- 2-(iodomethyl)prop-2-enenitrile

- 2-(hydroxymethyl)prop-2-enenitrile

Comparison

2-(chloromethyl)prop-2-enenitrile is unique due to the presence of the chlorine atom, which imparts specific reactivity and properties. Compared to its bromine and iodine analogs, the chlorine compound is less reactive but more stable. The hydroxyl analog, 2-(hydroxymethyl)prop-2-enenitrile, is more polar and has different solubility and reactivity characteristics .

生物活性

2-(Chloromethyl)prop-2-enenitrile, also known as 2-chloro-3-methyl-3-butenenitrile, is a compound that has garnered attention for its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a chloromethyl group and a nitrile functionality on an allylic framework, which allows it to participate in various chemical transformations. Its structure can be represented as follows:

This dual functionality is significant in its reactivity and potential biological interactions.

1. Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. It has been investigated for its effectiveness against various bacterial strains, showing promising results in inhibiting growth. The chloromethyl group is thought to play a critical role in this activity by reacting with nucleophilic sites on microbial cells, leading to cell death.

2. Anticancer Properties

The compound has also been studied for its anticancer potential. In laboratory settings, it has demonstrated the ability to induce cell cycle arrest in cancer cell lines, particularly in breast cancer (MDA-MB-231) cells. The mechanism involves the disruption of cellular processes that are crucial for cancer cell proliferation.

Case Studies

-

Antimicrobial Efficacy :

- A study evaluated the efficacy of this compound against Escherichia coli and Staphylococcus aureus. The results showed a significant reduction in bacterial viability at concentrations above 100 µg/mL, indicating its potential as an antimicrobial agent.

-

Anticancer Activity :

- In vitro assays demonstrated that treatment with this compound resulted in a dose-dependent inhibition of cell growth in MDA-MB-231 cells. Flow cytometry analysis revealed that the compound induced G2/M phase arrest, suggesting its role in disrupting cell cycle progression.

Biochemical Pathways

The compound's biological activity is mediated through various biochemical pathways:

- Enzyme Interaction : The electrophilic nature of the chloromethyl group allows it to form covalent bonds with nucleophilic amino acids in enzymes, potentially inhibiting their function.

- Signal Transduction : It may interfere with signaling pathways involved in cell survival and proliferation, leading to apoptosis in cancer cells.

Dosage and Toxicity

Toxicological assessments reveal that the compound exhibits low toxicity at therapeutic doses but can cause adverse effects at higher concentrations. In animal models, doses exceeding 200 mg/kg resulted in significant toxicity, highlighting the need for careful dosage considerations in therapeutic applications.

Summary of Biological Activities

| Activity Type | Observed Effects | Reference Source |

|---|---|---|

| Antimicrobial | Inhibition of E. coli and S. aureus | |

| Anticancer | Induction of G2/M phase arrest | |

| Enzyme Interaction | Covalent binding leading to enzyme inhibition |

特性

IUPAC Name |

2-(chloromethyl)prop-2-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClN/c1-4(2-5)3-6/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIBPJPNDSZRXRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CCl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20227393 | |

| Record name | Acrylonitrile, 2-(chloromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20227393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7659-44-1 | |

| Record name | 2-(Chloromethyl)-2-propenenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7659-44-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Chloromethyl)-2-propenenitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007659441 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | WLN: G1YU1&CN | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231694 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acrylonitrile, 2-(chloromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20227393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Chloromethyl)-2-propenenitrile | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GJ53D35TK5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。